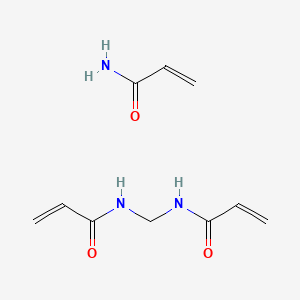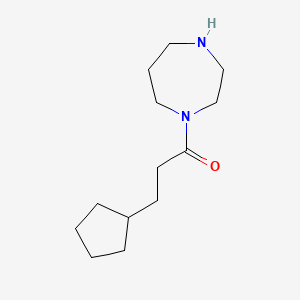![molecular formula C11H8F3NO2 B6286019 N-[2-(Trifluoromethyl)phenyl]succinimide CAS No. 255873-69-9](/img/structure/B6286019.png)
N-[2-(Trifluoromethyl)phenyl]succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Trifluoromethyl)phenyl]succinimide (TFMSI) is an organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 253.22 g/mol and a melting point of 77-78 °C. TFMSI is a versatile compound that can be used in a variety of organic synthesis reactions, as well as in biochemical and physiological applications.
Applications De Recherche Scientifique
N-[2-(Trifluoromethyl)phenyl]succinimide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocycles, amines, and polymers. It has also been used to synthesize biologically active compounds, such as peptides, oligonucleotides, and small molecules. In addition, N-[2-(Trifluoromethyl)phenyl]succinimide has been used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
N-[2-(Trifluoromethyl)phenyl]succinimide acts as a nucleophilic reagent, which allows it to react with a variety of substrates. The reaction occurs through a nucleophilic substitution mechanism, in which the N-[2-(Trifluoromethyl)phenyl]succinimide molecule attacks the substrate, displacing a leaving group. The reaction is then followed by a deprotonation step, which results in the formation of the desired product.
Biochemical and Physiological Effects
N-[2-(Trifluoromethyl)phenyl]succinimide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and other compounds on cell metabolism, and to study the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the immune system, and to study the effects of drugs on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[2-(Trifluoromethyl)phenyl]succinimide in laboratory experiments is that it is a versatile compound that can be used in a variety of organic synthesis reactions. It is also a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, N-[2-(Trifluoromethyl)phenyl]succinimide can be toxic if inhaled or ingested, so it should be handled with care.
Orientations Futures
In the future, N-[2-(Trifluoromethyl)phenyl]succinimide could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials, such as polymers and nanomaterials. In addition, N-[2-(Trifluoromethyl)phenyl]succinimide could be used to study the effects of drugs on the immune system and the cardiovascular system, as well as the effects of drugs on the nervous system. Finally, N-[2-(Trifluoromethyl)phenyl]succinimide could be used to study the effects of drugs on cell metabolism.
Méthodes De Synthèse
N-[2-(Trifluoromethyl)phenyl]succinimide can be synthesized from the reaction between trifluoromethanesulfonyl chloride (TFMSCl) and N-phenylsuccinimide (NPSI). This reaction occurs in an aqueous medium, and produces a white precipitate of N-[2-(Trifluoromethyl)phenyl]succinimide. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and water. The reaction can also be catalyzed by a variety of acids and bases, such as hydrochloric acid, sulfuric acid, and sodium hydroxide.
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZPEFWEBGGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876648 |
Source


|
| Record name | o-CF3-N-phenylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Trifluoromethyl)phenyl]succinimide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)
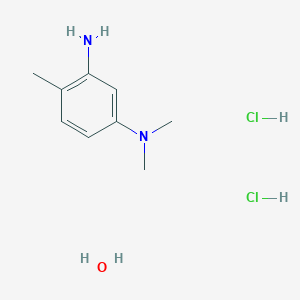

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





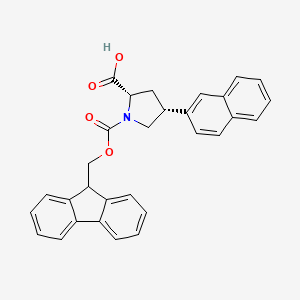
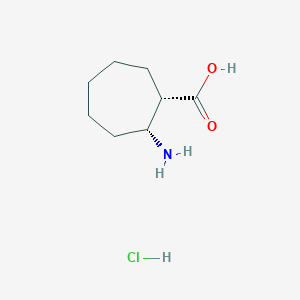
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
